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4-Imidazolylpropionsaure

Neuropharmacology GABA receptor Cortical inhibition

Avoid non-specific imidazole carboxylic acids for diabetes-microbiota research. Imidazole-4-propionic acid (CAS 1074-59-5) is the only gut-microbiota-derived histidine metabolite that impairs insulin signalling via p38γ MAPK/mTORC1, serving as a chemically defined probe for insulin-resistance studies. • Validated I1R/nischarin agonist for atherosclerosis research independent of lipid profiles. • Standardised challenge agent: 100 µg/animal i.p. reliably impairs glucose tolerance. • Purity ≥98%, ideal for LC-MS/MS calibration curves in targeted metabolomics.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
Cat. No. B13321929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Imidazolylpropionsaure
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC(C1=CN=CN1)C(=O)O
InChIInChI=1S/C6H8N2O2/c1-4(6(9)10)5-2-7-3-8-5/h2-4H,1H3,(H,7,8)(H,9,10)
InChIKeyOWZRRFCGWTXNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazole-4-propionic Acid Identity & Compound Class


4-Imidazolylpropionsäure, systematically named 3-(1H-imidazol-4-yl)propanoic acid and widely referred to as imidazolepropionic acid (ImP) or deaminohistidine, is a non-proteinogenic imidazolyl carboxylic acid derivative (C₆H₈N₂O₂) formed as a downstream metabolite of L-histidine via urocanate reductase (urdA) activity in the gut microbiota [1]. Unlike its precursor histidine, ImP lacks the α-amino group, rendering it non-zwitterionic at physiological pH and fundamentally altering its acid-base chemistry, hydrogen-bonding capacity, and molecular recognition profile [2]. It is commercially available at ≥98.0% purity (GC) as a powder requiring storage at 2–8°C .

1 Neuronal inhibition studies – supports structure-activity profiling of imidazole derivatives for GABA-receptor research.
2 Insulin signaling pathway models – unique p38γ/mTORC1 engagement for microbiota-diabetes axis research.
3 I1R/nischarin cardiovascular signaling – endogenous imidazoline-1 receptor agonist probe for atherosclerosis research.

Why Imidazole-4-propionic Acid Cannot Be Substituted


Imidazolepropionic acid occupies a unique structural and functional niche among imidazole-bearing small molecules. Its saturated three-carbon side chain distinguishes it from urocanic acid (which contains an α,β-unsaturated double bond conferring substrate reactivity for urocanase), while the absence of the α-amino group fundamentally differentiates it from histidine in terms of charge state, hydrogen-bonding patterns, and biological recognition [1]. Systematic microiontophoretic studies have demonstrated that even closely related imidazole derivatives such as imidazole-4-carboxylic acid and 1-methylimidazole-4-acetic acid are largely inactive on cortical neurons, while ImP exhibits high inhibitory potency [2]. In enzyme inhibition contexts, structural analogues such as imidazolyl-lactic acid and α-chloroimidazolylpropionic acid are markedly less effective urocanase inhibitors than ImP [3]. These fundamentally different pharmacological and biochemical profiles mean that substitution with in-class analogues will yield non-comparable experimental results.

Imidazole-4-acetic acid Different chain length alters pKa and receptor profile; does not engage p38γ/mTORC1 or I1R pathways.
L-Histidine / Urocanate Precursor molecules lack the insulin-signaling impairment and atherosclerosis-model responses observed with the propionic acid homologue.
Generic imidazole carboxylic acid Methylation or oxidation of the imidazole nitrogen abolishes neuronal inhibitory activity; may not replicate target engagement.

Quantitative Differentiation Evidence vs. Structural Analogs


Cortical Neuron Inhibition vs. Inactive Imidazole Derivatives

In a systematic microiontophoretic screen of imidazole and 15 derivatives applied to cortical neurons in anesthetized cats, imidazole-4-propionic acid exhibited high inhibitory potency, whereas imidazole-4-carboxylic acid and 1-methylimidazole-4-acetic acid were largely inactive [1]. Imidazole-4-acetic acid also showed high potency, but the rank order of potencies was entirely different from that observed for phosphodiesterase facilitation, suggesting a mechanism independent of cyclic AMP modulation. The inhibitory action was not antagonized by bicuculline, consistent with mediation by GABA receptors [1].

Cortical neuron inhibition
Class-level inference
ImP: high inhibitory potency; 4-COOH & 1-methyl analogs: largely inactive
Side-chain length and unsubstituted N determine GABA-receptor-mediated inhibition.
Microiontophoretic data; no EC₅₀ available. Data to verify.
Neuropharmacology GABA receptor Cortical inhibition Microiontophoresis

Serum Elevation in Type 2 Diabetes vs. Urocanate

Imidazolepropionic acid acts as a competitive inhibitor of urocanase (EC 4.2.1.49) with a Ki of 3.1 × 10⁻⁴ M against Bacillus subtilis urocanase (Km for urocanate = 7.7 × 10⁻⁵ M) [1]. By contrast, the structurally related analogues imidazolyl-lactic acid and α-chloroimidazolylpropionic acid were tested in parallel and were 'much less effective' as inhibitors of cat liver urocanase [2]. In transient-state kinetic analysis using Pseudomonas putida urocanase, ImP formed a fluorescent NAD-adduct species with an association constant K₁ of 1.6 × 10² M⁻¹ and a first-order rate constant k₂ of 46 s⁻¹, compared to urocanic acid (the natural substrate) with K₁ = 2.5 × 10³ M⁻¹ and k₂ = 180 s⁻¹, revealing a ~15.6-fold weaker binding affinity but parallel adduct formation chemistry [3].

Serum elevation in T2D
Direct head-to-head comparison
ImP T2D median 0.028 µM (+40% vs. NGT); urocanate non-discriminatory
Supports metabolomic biomarker research for metabolic disease stratification.
LC-MS/MS; n=1,153. Urocanate did not differ between groups.
Enzyme kinetics Urocanase Competitive inhibition Histidine catabolism

Histidinol Dehydrogenase Inhibition vs. Derivative Library

In a hybrid computational-experimental screen targeting Geotrichum candidum histidinol dehydrogenase (HDH), imidazolepropionic acid demonstrated an IC50 of 3.17 µM [1]. This value falls below the lower bound of the active range reported across the broader imidazole derivative library, where approximately 60% of predicted compounds showed enzyme inhibition with IC50 values spanning 5.2 to 58.0 µM [2]. As a substrate-analogue inhibitor structurally resembling the histidinol substrate, ImP's potency is consistent with active-site competition.

Histidinol dehydrogenase IC₅₀
Cross-study comparable
IC₅₀ 3.17 µM
Ranked potenter end among ~400 imidazole derivatives tested.
G. candidum enzyme assay; library active range 5.2–58.0 µM.
Antifungal drug discovery Histidinol dehydrogenase Enzyme inhibition QSAR

Insulin Signalling Impairment via p38γ/mTORC1

In the MetaCardis cohort, serum imidazolepropionic acid levels were significantly elevated in individuals with type 2 diabetes compared to those with normal glucose tolerance. Specifically, median serum ImP in the T2D group was 0.028 μM (IQR 0.016–0.059; n = 140) versus 0.020 μM (IQR 0.013–0.033; n = 359) in the normal glucose tolerance group [1]. This represents a 40% increase in median concentration. ImP was also elevated in subjects with cardiovascular disease: 0.037 μM (IQR 0.021–0.069; n = 390) vs. 0.025 μM (IQR 0.015–0.048; n = 1568) in CVD-free individuals (P < 0.001 after adjustment for confounders) [1]. The precursor histidine and intermediate urocanic acid did not show the same disease-associated elevation pattern, underscoring ImP's specificity as a microbially derived metabolite biomarker [2].

Insulin signaling pathway
Class-level inference
ImP activates p38γ → p62 → mTORC1 → IRS-1/2 decrease; histidine/IAA do not
Unique p38γ/mTORC1 axis engagement among imidazole metabolites.
Primary mouse hepatocytes; in vivo glucose tolerance impairment reported.
Type 2 diabetes Metabolomics biomarker Gut microbiota Insulin resistance

Urinary Marker in Gastrointestinal Disorders

Treatment of primary mouse hepatocytes with imidazolepropionic acid at 100 µM decreased protein levels of insulin receptor substrate 1 (IRS-1), IRS-2, and phosphorylated Akt while increasing levels of the mTORC1 activation marker phosphorylated p70 ribosomal S6 kinase (p70S6K) [1]. This signaling impairment was specific to ImP; the metabolic precursor histidine does not produce these effects at comparable concentrations, as ImP's mechanism proceeds via p38γ MAPK-mediated p62 phosphorylation and subsequent mTORC1 activation—a pathway not engaged by histidine itself [1]. In vivo, ImP administration impaired glucose tolerance in both germ-free mice (500 µg/animal) and conventionally raised mice (100 µg/animal), and it prevented metformin-induced reductions in blood glucose [2].

Urinary marker in GI disorders
Cross-study comparable
ImPA most frequently elevated urinary imidazole in GI patients; IAA not associated
Specific readout of gut microbial histidine malabsorption.
26 patients; chromatographic identification. Bacterial urocanate reductase pathway validated.
Insulin resistance mTORC1 IRS-1 Hepatocyte Metabolic signaling

Imidazole-4-propionic Acid Applications


Insulin Resistance Modeling via Gut Microbiota

ImP is the gold-standard competitive inhibitor for urocanase (EC 4.2.1.49) research. Its Ki of 3.1 × 10⁻⁴ M and well-characterized transient-state kinetic constants (K₁ = 1.6 × 10² M⁻¹, k₂ = 46 s⁻¹) enable it to serve as a non-hydrolyzable substrate analogue that protects the active-site thiol from inactivation and forms a covalent NAD-adduct suitable for spectroscopic characterization [1]. Weaker analogues such as imidazolyl-lactic acid and α-chloroimidazolylpropionic acid cannot substitute for ImP in these protection and labeling applications [2]. Researchers investigating urocanase mechanism, histidine degradation pathway enzymology, or NAD-dependent hydration catalysis should select ImP over other imidazole derivatives for active-site studies.

Diabetes & Cardiovascular Risk Biomarker

Serum ImP levels differentiate type 2 diabetes (0.028 μM median) from normal glucose tolerance (0.020 μM median) with a +40% elevation, and cardiovascular disease (0.037 μM) from CVD-free individuals (0.025 μM, +48%, P < 0.001) in large human cohorts [1]. ImP is not elevated in parallel by its precursor histidine or intermediate urocanic acid, making it a specific microbially derived biomarker [2]. Clinical metabolomics laboratories developing targeted LC-MS/MS panels for diabetes risk stratification or gut microbiota-host interaction studies should include ImP as a quantitative analyte, using analytically validated reference standards with ≥98% purity .

Antifungal Histidinol Dehydrogenase Inhibitor Screening

ImP production is microbiota-dependent and dose-responsive to dietary histidine intake. In mice, circulating ImP increased from 0.027 μM (low histidine diet) to 0.079 μM (high histidine diet), and this dose-response was abolished by broad-spectrum antibiotics [1]. This makes ImP a tractable quantitative readout for studies investigating how dietary composition, antibiotic treatment, or probiotic interventions alter microbially derived metabolites that impact host insulin sensitivity. Because ImP directly activates mTORC1 and impairs insulin signaling at 100 µM in hepatocytes [2], it also serves as a functional probe for dissecting the molecular link between the gut microbiome and metabolic disease.

I1R/Nischarin Atherosclerosis Modeling

With an IC50 of 3.17 µM against Geotrichum candidum histidinol dehydrogenase—below the 5.2 µM lower bound of the active range in a 400-compound imidazole library [1]—ImP is a validated substrate-analogue inhibitor scaffold for antifungal programs targeting the histidine biosynthetic pathway. Medicinal chemistry teams can use ImP as a starting point for structure-guided optimization, leveraging its imidazole ring for active-site metal coordination and its propionic acid side chain for hydrogen-bonding interactions. Commercial availability at ≥98.0% purity (GC) [2] ensures reproducible SAR studies.

Application
Selection Property
Validation Focus
Insulin signaling pathway studies
Microbially derived imidazole metabolite probe
p38γ MAPK/mTORC1 pathway response endpoints
Metabolomic biomarker assay development
Reported LC-MS/MS quantifiable in human serum
Disease-state discrimination in cohort studies
Antifungal histidine biosynthesis inhibitor screening
Substrate-analogue imidazole scaffold
Histidinol dehydrogenase enzyme inhibition assay
I1R/nischarin cardiovascular signaling research
Endogenous imidazoline-1 receptor agonist probe
Atherosclerosis model response endpoints
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